4-(甲氧羰基)-2-(三氟甲基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(Trifluoromethyl)benzoic acid” is a type of organic compound that belongs to the class of benzenoids. It has a molecular formula of C8H5F3O2 . This compound has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N?-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .

Synthesis Analysis

The synthesis of salicylanilide 4-(trifluoromethyl)benzoates involves the use of 4-(Trifluoromethyl)benzoic acid. The process involves N,N?-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)benzoic acid can be represented by the SMILES stringOC(=O)C1=CC=C(C=C1)C(F)(F)F . This indicates that the molecule consists of a benzene ring with a trifluoromethyl group and a carboxylic acid group attached to it. Chemical Reactions Analysis

4-(Trifluoromethyl)benzoic acid has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .Physical And Chemical Properties Analysis

4-(Trifluoromethyl)benzoic acid is a white crystalline powder . It has a melting point of 219°C to 222°C . It is soluble in water .科学研究应用

Synthesis of Salicylanilide Derivatives

This compound is utilized in the synthesis of salicylanilide derivatives, which are important due to their potential pharmacological activities. The process involves N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide, leading to the formation of salicylanilide 4-(trifluoromethyl)benzoates .

Internal Standard for GC/MS Analysis

In gas chromatography-mass spectrometry (GC/MS), 4-(Methoxycarbonyl)-2-(trifluoromethyl)benzoic acid serves as an internal standard for the ultra-trace analysis of fluorinated aromatic carboxylic acids. This application is crucial for achieving accurate and reliable analytical results .

Fluoroalkylation of Arylboronic Acids

The compound finds use in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides. This reaction is significant for introducing trifluoromethyl groups into aromatic compounds, which can alter their chemical and biological properties .

One-Pot Ipso-Nitration of Arylboronic Acids

It is also a reagent for one-pot ipso-nitration of arylboronic acids. This method is beneficial for synthesizing nitroaromatic compounds, which are valuable intermediates in the production of dyes, pharmaceuticals, and agrochemicals .

Copper-Catalyzed Nitration and Cyclocondensation

This benzoic acid derivative is involved in copper-catalyzed nitration and cyclocondensation reactions. Such processes are important for constructing complex organic molecules with potential applications in medicinal chemistry .

Palladium-Phosphine-Catalyzed Suzuki-Miyaura Coupling

Lastly, it is used in palladium-phosphine-catalyzed Suzuki-Miyaura coupling reactions. This cross-coupling technique is widely employed in the synthesis of biaryl compounds, which are core structures in many pharmaceutical agents .

安全和危害

属性

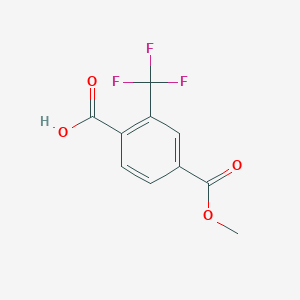

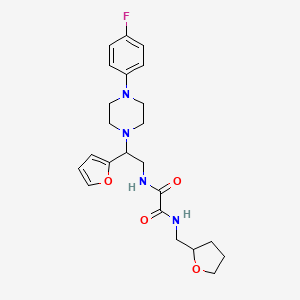

IUPAC Name |

4-methoxycarbonyl-2-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O4/c1-17-9(16)5-2-3-6(8(14)15)7(4-5)10(11,12)13/h2-4H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPFENIWMFBXIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methoxycarbonyl)-2-(trifluoromethyl)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2936311.png)

![2-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2936312.png)

![2-Chloro-1-[2-cyclopentyl-6-(trifluoromethyl)morpholin-4-yl]propan-1-one](/img/structure/B2936317.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzonitrile](/img/structure/B2936323.png)

![(E)-methyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2936325.png)

![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2936327.png)

![3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2936328.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2936329.png)